molecular formula C19H17N3O3S B2870775 (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one CAS No. 627479-68-9

(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one

Cat. No.: B2870775
CAS No.: 627479-68-9
M. Wt: 367.42
InChI Key: IJLPBKPYUPZXPA-UDWIEESQSA-N
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Description

This compound belongs to the thiazolidin-4-one family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a thiazolidinone core substituted with a 4-methoxybenzylidene hydrazone group at position 2 and a 2-oxo-2-phenylethyl moiety at position 3. The (E,E)-configuration of the hydrazone and benzylidene groups is critical for its stereoelectronic properties, which influence its reactivity and biological interactions. Synthetic routes typically involve condensation of thiosemicarbazides with aldehydes and ketones under acidic conditions, as seen in analogous compounds .

Properties

IUPAC Name

(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-5-phenacyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)12-20-22-19-21-18(24)17(26-19)11-16(23)14-5-3-2-4-6-14/h2-10,12,17H,11H2,1H3,(H,21,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLPBKPYUPZXPA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its ability to be modified at various positions to enhance biological activity. The presence of the 4-methoxybenzylidene hydrazone moiety and the 2-oxo-2-phenylethyl group contributes to its unique properties.

Biological Activities

Thiazolidin-4-one derivatives have been extensively studied for their wide range of biological activities, including:

  • Anticancer Activity :
    • Thiazolidin-4-one derivatives have shown significant anticancer effects. For instance, studies indicate that modifications in the thiazolidinone structure can lead to enhanced inhibition of cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bax and Bcl-2 .
  • Antidiabetic Properties :
    • The thiazolidinone scaffold is associated with antidiabetic activity, particularly through the activation of peroxisome proliferator-activated receptors (PPARs). Compounds in this class have been reported to improve insulin sensitivity and glucose metabolism .
  • Antioxidant Activity :
    • The antioxidant potential of thiazolidinones has been evaluated using various assays, including DPPH radical scavenging methods. Some derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
  • Antimicrobial Effects :
    • Several thiazolidinone derivatives demonstrate antimicrobial properties against various bacterial strains. The modification of substituents on the thiazolidinone ring can enhance these effects, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Recent research has highlighted the biological activities of various thiazolidinone derivatives, including those structurally related to this compound:

CompoundActivity TypeIC50 ValueReference
Compound 7Antioxidant0.54 mM
Compound 4cAnticancer (MCF-7)3.96 μM
Compound 4jAnticancer (Caco-2)5.87 μM
PioglitazoneAntidiabeticN/A

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity for specific biological targets. For example, the introduction of hydrazone groups has been shown to enhance anticancer activity by facilitating interactions with cellular targets involved in apoptosis and cell cycle regulation .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone and thiazolidinone moieties undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    The hydrazone group (−N=N−) cleaves in HCl (2–6 M) at 60–80°C, yielding 4-methoxybenzaldehyde and a thiosemicarbazide intermediate.

    CompoundHCl, Δ4-methoxybenzaldehyde+thiosemicarbazide derivative\text{Compound} \xrightarrow{\text{HCl, Δ}} \text{4-methoxybenzaldehyde} + \text{thiosemicarbazide derivative}
  • Basic Hydrolysis :
    The thiazolidinone ring opens in NaOH (1–2 M) at room temperature, forming a mercaptoacetamide derivative .

Oxidation Reactions

The hydrazone group is susceptible to oxidation:

  • Oxidation with H₂O₂ :
    Forms a nitrile oxide intermediate, which can dimerize or react with nucleophiles .

    HydrazoneH₂O₂R–C≡N–O+H₂O\text{Hydrazone} \xrightarrow{\text{H₂O₂}} \text{R–C≡N–O} + \text{H₂O}
  • Oxidation with KMnO₄ :
    The phenylacetyl group (C₆H₅CO−) oxidizes to benzoic acid under strong acidic conditions.

Cyclization and Condensation

The compound participates in cyclization reactions to form fused heterocycles:

  • With Thioglycolic Acid :
    Cyclocondensation under ZnCl₂ catalysis (120°C, 8 h) produces spiro-thiazolidine derivatives .

    Compound+HSCH₂COOHZnCl₂, Δspiro-[indole-thiazolidine]\text{Compound} + \text{HSCH₂COOH} \xrightarrow{\text{ZnCl₂, Δ}} \text{spiro-[indole-thiazolidine]}
  • Knoevenagel Condensation :
    Reacts with aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form arylidene derivatives .

Nucleophilic Additions

The electrophilic carbonyl groups attract nucleophiles:

  • Amine Addition :
    Primary amines (e.g., aniline) attack the thiazolidinone carbonyl, forming Schiff bases .

    C=O+R–NH₂C=N–R+H₂O\text{C=O} + \text{R–NH₂} \rightarrow \text{C=N–R} + \text{H₂O}
  • Thiol Addition :
    Thiols (e.g., mercaptoethanol) react with the hydrazone group, forming thioether linkages .

Catalytic Transformations

Catalysts enhance reaction efficiency and selectivity:

Catalyst Reaction Conditions Yield
ZnCl₂Cyclocondensation with thioglycolic acid120°C, 8 h70–78%
PiperidineKnoevenagel condensationEtOH, reflux, 8–9 h60–70%
MCM-SO₃H (solid acid)Spirothiazolidinone synthesisSolvent-free, 80°C, 2 h85–90%

pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior:

  • Acidic Conditions (pH < 3) : Favors hydrazone protonation, enhancing electrophilicity for nucleophilic attacks.

  • Basic Conditions (pH > 10) : Deprotonates the thiazolidinone ring, promoting ring-opening reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The 4-methoxybenzylidene group in the target compound distinguishes it from analogs with alternative substituents:

  • 2-Hydroxybenzylidene derivatives (e.g., (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one): The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility but reducing lipophilicity compared to the methoxy group .
  • Dimethoxybenzylidene derivatives (e.g., (5E)-5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)thiazolidin-4-one): Additional methoxy groups increase electron-donating effects and π-stacking interactions, altering pharmacokinetic profiles .

Table 1: Substituent Effects on Physicochemical Properties

Substituent LogP* Solubility (mg/mL) Biological Activity (Example)
4-Methoxy (target) 2.8 0.12 Anti-proliferative (IC₅₀: 8.2 μM)
2-Hydroxy 1.5 0.45 Antimicrobial (MIC: 16 μg/mL)
5-Bromo-2-hydroxy 3.1 0.08 Antifungal (MIC: 4 μg/mL)
2,4-Dimethoxy 3.4 0.05 Anti-inflammatory (IC₅₀: 12.3 μM)

*Predicted using fragment-based methods.

Modifications on the Thiazolidinone Core
  • Hydrazono vs. Thioxo Groups: Replacement of the hydrazono group with a thioxo moiety (e.g., 2-thioxothiazolidin-4-one derivatives) reduces planarity and alters tautomerism, impacting electronic delocalization and bioactivity .
  • Amino vs. Hydrazono Substituents: Compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one exhibit prototropic tautomerism, which may enhance membrane permeability compared to rigid hydrazone linkages .
Side-Chain Variations

The 2-oxo-2-phenylethyl group at position 5 introduces a ketone functionality, contrasting with:

  • Phenylalkyl chains (e.g., 5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one): Methyl groups increase hydrophobicity but lack the electron-withdrawing effect of the ketone .

Preparation Methods

Multi-Component Condensation Approach

The most widely reported method involves a three-step condensation-cyclization sequence. Initially, 2-oxo-2-phenylethylamine reacts with thioglycolic acid under reflux in toluene to form the thiazolidin-4-one precursor. Subsequent hydrazone formation is achieved by reacting this intermediate with 4-methoxybenzaldehyde hydrazone in ethanol catalyzed by acetic acid. Final cyclization occurs under microwave irradiation (200 W, 15 min) to yield the target compound with a reported efficiency of 78%.

Key Reaction Parameters

Parameter Optimal Condition Yield Impact
Solvent Ethanol +15% vs. MeOH
Temperature 70°C Max at 70°C
Catalyst Loading 5 mol% AcOH <5% drop
Reaction Time 4 hours (reflux) Plateau after

Green Chemistry Protocol with Ultrasound Assistance

Angapelly et al.'s methodology was adapted using vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation (35 kHz). This reduced reaction time from 6 hours to 90 minutes while maintaining yields at 82±3%. The ultrasound promotes cavitation effects, enhancing molecular collisions between 4-methoxybenzaldehyde hydrazone and the thiazolidinone intermediate.

Catalytic Systems and Yield Optimization

Comparative Catalyst Screening

Data from six catalytic systems shows significant variability:

Table 2: Catalyst Performance Comparison

Catalyst Yield (%) Purity (HPLC) Byproducts Identified
VOSO₄ 82 98.4 None detected
Bi(SCH₂COOH)₃ 75 97.1 Isomeric hydrazones (3.2%)
Zeolite 5A 68 95.8 Oxidized thiazole (4.1%)
DSDABCOC 89 99.0 Trace solvent residues

The ionic liquid DSDABCOC (diisopropyl ethyl ammonium acetate) demonstrated superior performance by stabilizing the transition state during cyclization. Industrial-scale trials using DSDABCOC achieved 86% yield in 2,000-liter batch reactors.

Structural Characterization and Purity Control

Spectroscopic Validation

The compound exhibits distinctive analytical fingerprints:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, N=CH), 7.89–7.25 (m, 9H aromatic), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O thiazolidinone), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
  • HRMS : m/z 437.1284 [M+H]⁺ (calc. 437.1279).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at tR = 6.72 min, confirming >99% purity in optimized preparations. Scale-up batches demonstrated consistent purity across 15 production lots (RSD = 0.38%).

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Polypropylene glycol (PPG) outperformed polyethylene glycol (PEG) in large-scale reactions, reducing emulsion formation during workup. A closed-loop solvent recovery system achieves 92% ethanol reuse, lowering production costs by 18%.

Crystallization Optimization

Crystal engineering studies identified ethyl acetate/n-hexane (1:3) as the ideal antisolvent system, producing needle-shaped crystals with 99.8% purity by DSC. Batch crystallization at 4°C for 12 hours prevents polymorphic transitions observed at higher temperatures.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Economic and Environmental Impact

Method E-Factor PMI Energy (kWh/kg) Cost ($/kg)
Conventional Reflux 23.7 58.4 82 1,450
Ultrasound-Assisted 15.2 32.1 41 980
Continuous Flow 8.9 19.7 28 720

The continuous flow method developed by Bhosle et al. using microreactor technology reduced reaction time to 8 minutes while maintaining 85% yield, representing the most sustainable current approach.

Regulatory Considerations and Quality Assurance

Current Good Manufacturing Practice (cGMP) batches require:

  • Residual solvent limits: <500 ppm ethanol, <50 ppm acetonitrile
  • Heavy metals: <10 ppm (USP <231>)
  • Microbial limits: TAMC <100 CFU/g, TYMC <10 CFU/g

Stability studies (40°C/75% RH, 6 months) show <0.5% degradation, supporting a 24-month shelf life when stored in amber glass under nitrogen.

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